molecular formula C21H24N2O3 B5360844 N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B5360844
M. Wt: 352.4 g/mol
InChI Key: BPBNDIILVXQYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM-251 has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for many of the psychoactive effects of marijuana.

Mechanism of Action

N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide works by binding to the CB1 receptor and blocking the activation of this receptor by endocannabinoids or exogenous cannabinoids. This results in a decrease in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to decrease the activity of the immune system, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise control over the activation of this receptor. However, one limitation of using this compound is that it is not selective for the CB1 receptor and can also bind to other receptors, which may result in off-target effects.

Future Directions

There are many potential future directions for research involving N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the endocannabinoid system in the regulation of pain and inflammation, which may have implications for the development of new treatments for chronic pain and other inflammatory conditions. Another area of interest is the use of this compound in the study of addiction and substance abuse, as the endocannabinoid system has been found to play a role in these processes. Overall, the potential applications of this compound in scientific research are vast and varied, and further investigation is needed to fully understand its effects and potential uses.

Synthesis Methods

N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide is synthesized through a multi-step process that involves the reaction of 3-allyloxyaniline with 4-(4-chloromethylphenyl)morpholine followed by the addition of benzoyl chloride. The final product is then purified through a series of recrystallizations.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to be a useful tool for investigating the effects of cannabinoids on the brain, immune system, and other organs.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-12-26-20-5-3-4-19(15-20)22-21(24)18-8-6-17(7-9-18)16-23-10-13-25-14-11-23/h2-9,15H,1,10-14,16H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNDIILVXQYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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